molecular formula C12H17NO2 B1315902 [4-(Diethylamino)phenyl]acetic acid CAS No. 27864-28-4

[4-(Diethylamino)phenyl]acetic acid

Cat. No. B1315902
CAS RN: 27864-28-4
M. Wt: 207.27 g/mol
InChI Key: OILWYHDLQFTXAM-UHFFFAOYSA-N
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Description

“[4-(Diethylamino)phenyl]acetic acid” is an organic compound that contains a phenyl functional group and a carboxylic acid functional group . It’s a white solid with a disagreeable odor .


Molecular Structure Analysis

The molecular structure of “[4-(Diethylamino)phenyl]acetic acid” consists of a phenyl ring attached to an acetic acid group with a diethylamino substituent at the para position . The molecular formula is C10H13NO2 .


Chemical Reactions Analysis

Amines, such as “[4-(Diethylamino)phenyl]acetic acid”, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical And Chemical Properties Analysis

“[4-(Diethylamino)phenyl]acetic acid” is a white solid . It has a molecular weight of 179.22 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Application in Organic Chemistry

[4-(Diethylamino)phenyl]acetic acid and its derivatives have various applications in organic chemistry, particularly in synthesis processes. For instance, 4-(2-(diethylamino)ethyl)phenylboronic acid, a compound related to [4-(Diethylamino)phenyl]acetic acid, is recognized for its low toxicity, thermal stability, water and air insensitivity, and compatibility with various functional groups. It serves as an essential intermediate in organic synthesis, offering promising prospects for further research and applications in the field (Zhang Da, 2015).

Role in Chemical Sensing and Analytical Methods

Derivatives of [4-(Diethylamino)phenyl]acetic acid exhibit significant potential in analytical chemistry, particularly as chemical sensors. For example, synthesized BODIPY derivatives containing 4-[2-(diethylamino)-2-oxoethoxy]phenyl groups have demonstrated selective and significant binding abilities with certain metal ions, such as Cu2+, showcasing their potential as optical chemosensors. Theoretical studies, including quantum chemical calculations, support their application in detecting specific ions, indicating the utility of these derivatives in chemical sensing and environmental monitoring (Tasawan Keawwangchai et al., 2013).

Potential in Drug Development and Medicinal Chemistry

Compounds related to [4-(Diethylamino)phenyl]acetic acid have shown promise in medicinal chemistry, particularly in drug development. For instance, the synthesis of diethyl(alkyl/aryl/heteroarylamino)(4‐(pyridin‐2‐yl)phenyl)methylphosphonates has been documented, with these compounds displaying promising anti-breast cancer activities and potent antioxidant properties. Their computational docking analysis confirms their potential as therapeutic agents against specific enzymes, highlighting their significance in the development of new drugs and treatments (S. S. Prasad et al., 2013).

Applications in Biomolecular Interaction Studies

The interaction of [4-(Diethylamino)phenyl]acetic acid derivatives with biological molecules like DNA and proteins has been explored, indicating their potential in biomolecular studies. Schiff base ligands and their metal(II) complexes derived from these compounds have shown specific interactions with DNA and plasma proteins, suggesting their utility as molecular probes in understanding biological processes and designing new drug candidates (Chandrasekhar Vidya Rani et al., 2020).

properties

IUPAC Name

2-[4-(diethylamino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-13(4-2)11-7-5-10(6-8-11)9-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILWYHDLQFTXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574589
Record name [4-(Diethylamino)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Diethylamino)phenyl]acetic acid

CAS RN

27864-28-4
Record name [4-(Diethylamino)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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